1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTHLEFUXPIWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively. The compound also shows activity as an atypical agonist of a7-nAChR .
Mode of Action
This compound interacts with its targets in a unique way. For instance, it binds to the a7-nAChR receptor in an intrasubunit cavity, activating the channel via a mechanism distinct from conventional agonists. In the case of Leishmania aethiopica and Plasmodium berghei, the compound exhibits potent antileishmanial and antimalarial activities.
Biochemical Pathways
It is known that the compound’s antileishmanial and antimalarial activities involve interactions with the organisms’ biochemical pathways
Pharmacokinetics
In silico studies suggest that it exhibits favorable pharmacokinetic properties. Further in vivo evaluations are recommended to comprehensively assess its ADME properties and their impact on bioavailability.
Result of Action
The compound has shown significant antileishmanial and antimalarial activities. For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, it elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biochemical Analysis
Biochemical Properties
Related compounds, such as quinoline derivatives, have been shown to interact with various enzymes and proteins. The nature of these interactions often involves binding to the active sites of enzymes or interaction domains of proteins, potentially influencing their function.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to understand these aspects.
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses.
Biological Activity
1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula for 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is , with a molecular weight of 418.3 g/mol. Its structure features a pyrazoloquinoline core, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. For instance, a series of derivatives were screened against various cancer cell lines, including ACHN (renal cancer), HCT-15 (colon cancer), and PC-3 (prostate cancer). The compounds demonstrated significant cytotoxicity with GI50 values below 8 µM in several cases, indicating strong antiproliferative effects (Table 1) .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 1-(4-bromophenyl)-8-fluoro-3-phenyl | ACHN | <8 |
| 1-(4-bromophenyl)-8-fluoro-3-phenyl | HCT-15 | <8 |
| 1-(4-bromophenyl)-8-fluoro-3-phenyl | PC-3 | <8 |
These results suggest that the compound could effectively inhibit cancer cell proliferation through mechanisms involving topoisomerase inhibition.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[4,3-c]quinolines have also been explored. In vitro studies demonstrated that these compounds could significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition was comparable to that of established anti-inflammatory agents .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 1-(4-bromophenyl)-8-fluoro-3-phenyl | 0.39 | iNOS Inhibition |
| Control (1400 W) | - | iNOS Inhibition |
The compound's ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression underlines its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been conducted to identify key structural features that contribute to the biological activities of pyrazolo[4,3-c]quinolines. Modifications in the substituents on the phenyl ring significantly influenced both anticancer and anti-inflammatory activities. For example, para-substituted compounds generally exhibited higher potency compared to their ortho or meta counterparts .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives where specific modifications led to enhanced biological activity. For instance, a derivative with an amino group at the ortho position showed improved inhibitory effects on NO production while maintaining lower cytotoxicity compared to other analogs .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
- Reaction with amines : Primary amines (e.g., methylamine) replace the bromine atom in the presence of CuI and KCO at 100°C, yielding arylaminated derivatives.
- Suzuki–Miyaura coupling : The bromine participates in palladium-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives. Typical conditions include Pd(PPh), NaCO, and a dioxane/water solvent system at 80°C.
Table 1: Bromine Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| NAS with NH | NH, CuI, KCO, DMF, 100°C | 1-(4-aminophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | 65 |
| Suzuki coupling | Pd(PPh), PhB(OH), NaCO, dioxane/HO, 80°C | 1-(4-biphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | 78 |
Electrophilic Aromatic Substitution (EAS)
The electron-rich quinoline ring facilitates EAS at positions activated by the fluorine atom:
- Nitration : Concentrated HNO/HSO introduces nitro groups at the 5-position of the quinoline ring .
- Halogenation : Br in CHCl adds bromine at the 6-position, forming dihalogenated derivatives .
Key Mechanistic Insight :
The fluorine atom at position 8 exerts an electron-withdrawing effect, directing incoming electrophiles to the para positions of the quinoline ring .
Fluorine-Based Reactivity
The C–F bond is typically inert under mild conditions but participates in:
- Defluorination : Strong bases (e.g., KOtBu) in DMSO at 120°C replace fluorine with hydroxyl groups, forming 8-hydroxy derivatives .
- Fluoride displacement : In the presence of AlCl, fluorine acts as a leaving group during Friedel–Crafts alkylation .
Oxidation and Reduction
- Oxidation : Treatment with KMnO in acidic conditions oxidizes the pyrazole ring, forming pyrazolone derivatives.
- Reduction : Catalytic hydrogenation (H, Pd/C) reduces the quinoline ring to a tetrahydroquinoline structure.
Comparative Reactivity with Analogues
Table 2: Reactivity Comparison with Related Compounds
Mechanistic Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Pyrazolo[4,3-c]quinoline derivatives exhibit significant variations in biological and photophysical properties depending on substituent positions and types. Key comparisons include:
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline ()
- Structure : 8-Br, 1-(4-MePh), 3-Ph.
- Molecular Weight : 414.306 g/mol.
- Key Differences : Replacing the 8-fluoro in the target compound with bromo increases molecular weight and alters electron-withdrawing effects. The 4-methylphenyl group at position 1 reduces steric bulk compared to the 4-bromophenyl group.
- Implications : Bromine’s larger atomic radius may enhance π-π stacking interactions, while the methyl group improves lipophilicity .
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i, )
- Structure : 3-NH2, 4-(4-OHPhNH).
- Biological Activity: Inhibits nitric oxide (NO) production in LPS-induced RAW 264.7 cells (IC50 ≈ 0.8 μM), comparable to the control 1400W.
- Key Differences: Amino and hydroxyl groups enhance hydrogen-bonding capacity, improving anti-inflammatory efficacy. The absence of halogen substituents reduces steric hindrance but may decrease membrane permeability .
7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline ()
Photophysical and Electronic Properties
- Fluorine vs. Bromine : Fluorine’s electronegativity increases dipole moments and polar surface area, improving solubility. Bromine’s heavier atom may enhance intersystem crossing for photosensitization .
- Amino Groups: Compounds like 2i exhibit red-shifted absorption due to extended conjugation from amino groups, absent in the halogenated target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
